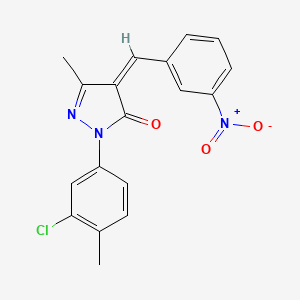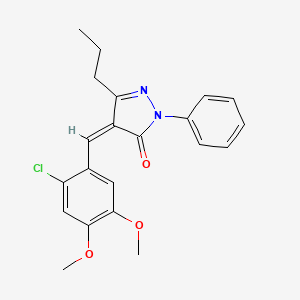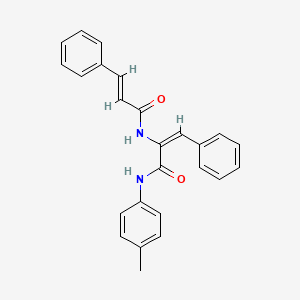![molecular formula C27H24N2O4 B5915617 ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate](/img/structure/B5915617.png)
ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate, also known as ethyl 4-[N-(2-cinnamoylamino-3-phenylacryloyl)-N-phenylamino]benzoate, is a synthetic compound that has been the focus of several scientific studies. This compound belongs to the class of benzamides and is known for its potential applications in the field of medicine and biotechnology.
Mécanisme D'action
The mechanism of action of ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models. It has also been found to possess potent antitumor activity against several cancer cell lines. In addition, this compound has been shown to exhibit antioxidant activity and to protect against oxidative stress-induced damage in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate in lab experiments is its potent anti-inflammatory and analgesic effects. This compound can be used to study the mechanisms of inflammation and pain, as well as to develop new therapies for these conditions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the study of ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate. One potential direction is to investigate its potential applications in the treatment of inflammatory and pain-related disorders, such as arthritis and neuropathic pain. Another direction is to study its potential as an anticancer agent and to develop new therapies for cancer based on this compound. Additionally, further research is needed to elucidate the mechanism of action of this compound and to determine its potential toxicity in vivo.
Méthodes De Synthèse
The synthesis of ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate involves the reaction of this compound 4-aminobenzoate with cinnamoyl chloride and N-phenylacrylamide in the presence of a base. The reaction proceeds through an amide bond formation between the amine group of this compound 4-aminobenzoate and the carbonyl group of cinnamoyl chloride. This is followed by a Michael addition reaction between the enamine formed from N-phenylacrylamide and the α,β-unsaturated carbonyl group of the cinnamoyl moiety.
Applications De Recherche Scientifique
Ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate has been the subject of several scientific studies due to its potential applications in the field of medicine and biotechnology. This compound has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models. It has also been found to possess potent antitumor activity against several cancer cell lines.
Propriétés
IUPAC Name |
ethyl 4-[[(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-2-33-27(32)22-14-16-23(17-15-22)28-26(31)24(19-21-11-7-4-8-12-21)29-25(30)18-13-20-9-5-3-6-10-20/h3-19H,2H2,1H3,(H,28,31)(H,29,30)/b18-13+,24-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMYLFGQGJSTDD-OWCMYSEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-propyn-1-yl)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5915538.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5915553.png)
![3-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B5915567.png)
![3-{[(5-phenyl-2-furyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5915568.png)


![5-{3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915593.png)
![3-(4-chlorophenyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5915601.png)


![N-{2-(3,4-dimethoxyphenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}-2-thiophenecarboxamide](/img/structure/B5915622.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B5915623.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5915629.png)
![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5915633.png)